molecular formula C7H16N2O2 B15308186 Tert-butyl 2,3-diaminopropanoate

Tert-butyl 2,3-diaminopropanoate

Cat. No.: B15308186
M. Wt: 160.21 g/mol
InChI Key: XKEDRBINPCQMOT-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-diaminopropanoate is a valuable protected diamino acid building block in organic synthesis and drug discovery. The tert-butyl ester group serves as a key protecting group for the carboxylic acid function, enhancing the compound's stability and solubility in organic solvents during synthetic sequences . This allows researchers to selectively manipulate the two amino groups for the construction of complex molecules. Compounds featuring tert-butyl-protected amino esters are frequently employed in the development of active pharmaceutical ingredients (APIs), peptides, and peptidomimetics . The presence of two differentially reactive amino groups makes this reagent particularly useful for designing linkers in bioconjugation chemistry, as well as for synthesizing novel molecular scaffolds such as HDAC inhibitors and other small-molecule therapeutics that target protein-protein interactions . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2,3-diaminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDRBINPCQMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2,3-diaminopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-diaminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2,3-diaminopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diaminopropanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active amine moieties that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 2,3-diaminopropanoate belongs to a broader class of diamino esters and chelating agents. Below is a systematic comparison with structurally or functionally related compounds:

N,N'-Bis(mercaptoacetyl)-2,3-diaminopropanoate (Tc-99m Chelate)

  • Structure: Incorporates two mercaptoacetyl groups on the 2,3-diaminopropanoate backbone, enabling coordination with technetium-99m .
  • Application : Used as a radiopharmaceutical for renal imaging. Demonstrates rapid renal excretion (90% in rabbit urine at 35 minutes), outperforming [¹³¹I]o-iodohippurate in excretion speed .
  • Key Difference: Unlike this compound, this derivative is metal-chelating and designed for diagnostic imaging rather than synthetic organic chemistry. Its pharmacokinetics are highly specialized, with two separable HPLC components showing distinct excretion kinetics .

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

  • Structure : A pyrrolidine-based tert-butyl ester with a hydroxymethyl and 4-methoxyphenyl substituent .
  • Application: Primarily used in chemical research and development.

3-(4-Methoxyfumaroyl)-(S)-2,3-Diaminopropanoate

  • Structure: Features a 4-methoxyfumaroyl group attached to the 2,3-diaminopropanoate core .
  • Application : Implicated in enzyme inhibition studies, particularly in steroid biochemistry and microtubule-targeting therapies (e.g., analogues of combretastatin) .
  • Key Difference : The methoxyfumaroyl moiety enhances electrophilicity, enabling covalent interactions with enzyme active sites—a property absent in the tert-butyl ester variant .

Comparative Data Table

Compound Molecular Formula CAS Number Key Application Excretion/Solubility Profile Stability
This compound C₇H₁₆N₂O₂ 104112-34-7 Organic synthesis Limited data; depends on derivatives Stable under dry conditions
N,N'-Bis(mercaptoacetyl)-2,3-diaminopropanoate C₇H₁₀N₂O₄S₂ Not provided Renal imaging (Tc-99m chelate) 90% renal excretion in 35 min (rabbit) Stable during radiocomplexation
tert-Butyl pyrrolidine derivative C₁₇H₂₅NO₄ 1186654-76-1 Chemical research No excretion data Stable in sealed containers
3-(4-Methoxyfumaroyl)-2,3-diaminopropanoate C₈H₁₂N₂O₅ Not provided Enzyme inhibition High solubility in polar solvents Reactivity with thiol groups

Research Findings and Implications

  • Pharmacokinetics: The Tc-99m chelate of 2,3-diaminopropanoate demonstrates superior renal excretion rates compared to iodinated analogs, highlighting the structural advantage of diamino backbones in radiopharmaceutical design .
  • Synthetic Utility: Tert-butyl protection in 2,3-diaminopropanoate enhances stability during reactions, whereas derivatives like the methoxyfumaroyl variant prioritize electrophilic reactivity for targeted enzyme inhibition .
  • Safety Profiles: The lack of hazard data for this compound contrasts with the well-documented safety of its pyrrolidine analogue, emphasizing the need for further toxicological studies .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2,3-diaminopropanoate derivatives while minimizing side reactions?

  • Methodological Answer : The synthesis of this compound derivatives often involves Boc (tert-butoxycarbonyl) protection strategies. For example, ethyl N,N’-di-Boc-γ-2,3-diaminopropanoate can be synthesized via nucleophilic displacement of aziridine esters with azide, followed by Staudinger reduction and Boc protection (Scheme 32 in ). Key parameters include:
  • Solvent : Ethanol/water mixtures (pH 4) for azide displacement .
  • Catalysts : AlCl₃ for regioselective ring opening of aziridines .
  • Temperature : Room temperature (rt) for azide reactions and hydrogenation .
    Side reactions like over-alkylation or racemization can be mitigated by strict pH control and using inert atmospheres during hydrogenation steps.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : A combination of chromatographic and spectroscopic methods is critical:
  • HPLC : Retention time (e.g., 1.23 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 757 [M+H]⁺) verify purity and molecular weight ().
  • NMR Spectroscopy : Confirms stereochemistry and functional group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
  • Melting Point Analysis : Validates crystallinity (e.g., mp 109–112°C for tert-butyl N-(3-amino-3-thioxopropyl)carbamate).

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for coupling this compound with aromatic substrates?

  • Methodological Answer : Yield variations often arise from differences in:
  • Substrate Activation : Electron-deficient aromatic rings (e.g., trifluoromethylphenyl groups) require stronger coupling agents (e.g., EDCI/HOBt).
  • Catalyst Load : Pd/C (5–10 wt%) for hydrogenation steps impacts efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of Boc-protected intermediates.
    To resolve contradictions, replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate yields via triplicate experiments with error margins <5%.

Q. What strategies are effective for incorporating this compound into radiopharmaceuticals like Tc-99m complexes?

  • Methodological Answer : The compound’s diamine moiety serves as a bifunctional chelator for technetium-99m. Key steps include:
  • Chelation Optimization : Adjust pH to 6–7 to stabilize Tc(V)-oxo cores (e.g., [TcO]³⁺).
  • Biodistribution Studies : Radiolabeled derivatives (e.g., Tc-99m N,N’-bis(mercaptoacetyl)-2,3-diaminopropanoate) are evaluated in vivo for renal clearance rates.
  • Stability Testing : Use radio-HPLC to assess radiochemical purity (>95%) under physiological conditions.

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer : The (S)- or (R)-configuration at C2/C3 positions affects:
  • Coupling Efficiency : (S)-enantiomers show higher reactivity in solid-phase peptide synthesis due to reduced steric hindrance.
  • Byproduct Formation : Racemization risks increase above 0°C; use low-temperature (-20°C) coupling with HATU/DIPEA.
  • Biological Activity : Stereochemical purity (>99% ee) is critical for receptor binding in enzyme inhibitors (e.g., 3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoate derivatives).

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